Metformin-d6, Hydrochloride

Catalog No.
S904108
CAS No.
1185166-01-1
M.F
C4H12ClN5
M. Wt
171.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metformin-d6, Hydrochloride

CAS Number

1185166-01-1

Product Name

Metformin-d6, Hydrochloride

IUPAC Name

3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine;hydrochloride

Molecular Formula

C4H12ClN5

Molecular Weight

171.66 g/mol

InChI

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H/i1D3,2D3;

InChI Key

OETHQSJEHLVLGH-TXHXQZCNSA-N

SMILES

CN(C)C(=N)N=C(N)N.Cl

Synonyms

N,N-Dimethylimidodicarbonimidic Diamide-d6, Hydrochloride; Diabetosan-d6; Diabex-d6, Glucophage-d6; Metiguanide-d6

Canonical SMILES

CN(C)C(=N)N=C(N)N.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(C(=N)N=C(N)N)C([2H])([2H])[2H].Cl

Internal Standard for Metformin Quantification:

Metformin-d6, Hydrochloride is a deuterium-labeled version of Metformin hydrochloride. This means that specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This slight modification doesn't affect the molecule's properties significantly but allows scientists to differentiate it from the original Metformin in a sample.

This distinction is crucial in analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) []. These techniques separate and identify various compounds in a sample based on their mass and other properties. By introducing Metformin-d6, Hydrochloride as an internal standard, researchers can compare its known behavior to the unknown Metformin in the sample. This comparison allows for accurate quantification of the actual amount of Metformin present [].

Studying Metformin Metabolism and Pharmacokinetics:

Metformin-d6, Hydrochloride can also be used to investigate the metabolism and pharmacokinetics of Metformin in the body []. Metabolism refers to the process of how the body breaks down and eliminates a substance, while pharmacokinetics studies how a drug is absorbed, distributed, metabolized, and excreted.

Metformin-d6, Hydrochloride is a deuterated form of Metformin, a widely used oral hypoglycemic agent primarily prescribed for the management of type 2 diabetes mellitus. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This modification enhances its utility in analytical chemistry, particularly in mass spectrometry applications. The chemical formula for Metformin-d6, Hydrochloride is C₄H₁₂ClN₅, with a molecular weight of approximately 171.66 g/mol .

  • Inhibition of hepatic glucose production [].
  • Increase in peripheral glucose uptake by skeletal muscle [].
  • Improvement of insulin sensitivity [].
. It exhibits basic properties and can participate in various reactions typical of biguanides. One notable reaction is its interaction with acids to form salts, such as hydrochloride salts, which enhance its solubility in aqueous solutions. The deuterium substitution allows for tracking and quantification in metabolic studies using techniques like gas chromatography and liquid chromatography coupled with mass spectrometry .

Metformin-d6 retains the biological activity of Metformin, primarily functioning as an antihyperglycemic agent. It works by:

  • Decreasing hepatic glucose production: Metformin reduces the amount of glucose produced by the liver.
  • Increasing insulin sensitivity: It enhances the sensitivity of peripheral tissues to insulin.
  • Improving glucose uptake: Metformin promotes glucose uptake in muscle tissues.

The deuterated form is often used as an internal standard in pharmacokinetic studies to quantify Metformin levels in biological samples .

The synthesis of Metformin-d6, Hydrochloride typically involves the following steps:

  • Deuteration of Metformin: The process begins with the introduction of deuterium into the Metformin molecule, often through exchange reactions using deuterated solvents or reagents.
  • Formation of Hydrochloride Salt: The resulting deuterated compound is then reacted with hydrochloric acid to form Metformin-d6 hydrochloride.

This synthetic route allows for precise control over the incorporation of deuterium, ensuring high purity and consistency in the final product .

Metformin-d6, Hydrochloride has several significant applications:

  • Analytical Chemistry: It serves as an internal standard for quantifying Metformin levels in biological samples during pharmacokinetic studies.
  • Research: Utilized in metabolic studies to trace the metabolism and pharmacokinetics of Metformin.
  • Clinical Studies: Helps evaluate drug interactions and effects on glucose metabolism without interference from endogenous Metformin levels .

Interaction studies involving Metformin-d6 focus on its pharmacokinetic profile and potential interactions with other medications. These studies are critical for understanding how Metformin affects or is affected by other therapeutic agents, particularly those used in diabetes management or cardiovascular treatments. The deuterated form aids in differentiating between endogenous and exogenous sources of Metformin during such analyses .

Metformin-d6 shares similarities with several other biguanides and antihyperglycemic agents. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
MetforminBiguanideWidely used for type 2 diabetes; non-deuterated
PhenforminBiguanideHigher risk of lactic acidosis; less commonly used
BuformineBiguanideLess common; similar mechanism but different side effects
DapagliflozinSGLT2 InhibitorDifferent mechanism (inhibits glucose reabsorption)
SitagliptinDPP-4 InhibitorEnhances incretin hormones; different action pathway

Uniqueness: What sets Metformin-d6 apart is its isotopic labeling with deuterium, which enhances its application in analytical methods without altering its pharmacological properties significantly. This allows researchers to study its behavior in biological systems more accurately compared to other similar compounds that do not have such labeling .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

4

Exact Mass

171.1157836 g/mol

Monoisotopic Mass

171.1157836 g/mol

Heavy Atom Count

10

Appearance

Assay:≥98% deuterated forms (d1-d6)A crystalline solid

Dates

Modify: 2023-08-15

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